molecular formula C28H14N2Na2O10S2 B1329539 Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate CAS No. 6022-22-6

Disodium 4,4'-diamino-9,9',10,10'-tetrahydro-9,9',10,10'-tetraoxo[1,1'-bianthracene]-3,3'-disulfonate

Katalognummer: B1329539
CAS-Nummer: 6022-22-6
Molekulargewicht: 648.5 g/mol
InChI-Schlüssel: OKHQKAVALRCESS-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties and reactivity, making it a valuable subject of study in chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt typically involves multiple steps The process begins with the preparation of the bianthracene core, followed by sulfonation and amination reactions

Industrial Production Methods

Industrial production of this compound often employs large-scale sulfonation and amination reactors, ensuring high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

[1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions vary, with temperature and solvent choice playing crucial roles in determining the reaction pathway and yield.

Major Products

The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct chemical and physical properties compared to the parent compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors and fluorescent probes

Medicine

The compound and its derivatives have shown promise in medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents. Their ability to interact with specific molecular targets makes them valuable candidates for drug development.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Wirkmechanismus

The mechanism of action of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, its fluorescent properties allow it to act as a probe, providing insights into cellular processes and molecular interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

The uniqueness of [1,1’-Bianthracene]-3,3’-disulfonic acid, 4,4’-diamino-9,9’,10,10’-tetrahydro-9,9’,10,10’-tetraoxo-, disodium salt lies in its complex structure and versatile reactivity. Its ability to undergo multiple types of chemical reactions and its applications across various scientific fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

6022-22-6

Molekularformel

C28H14N2Na2O10S2

Molekulargewicht

648.5 g/mol

IUPAC-Name

disodium;1-amino-4-(4-amino-9,10-dioxo-3-sulfonatoanthracen-1-yl)-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C28H16N2O10S2.2Na/c29-23-17(41(35,36)37)9-15(19-21(23)27(33)13-7-3-1-5-11(13)25(19)31)16-10-18(42(38,39)40)24(30)22-20(16)26(32)12-6-2-4-8-14(12)28(22)34;;/h1-10H,29-30H2,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI-Schlüssel

OKHQKAVALRCESS-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3C4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+]

6022-22-6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.